4-(Phenylsulfanyl)-2-butanol
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Overview
Description
4-(Phenylsulfanyl)-2-butanol is an organic compound characterized by a phenylsulfanyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfanyl)-2-butanol typically involves the reaction of phenylthiol with 2-butanone under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then separated and purified using techniques such as distillation, chromatography, or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfanyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its biological activities, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Phenylsulfanyl)-2-butanol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by acting as a non-competitive inhibitor . Additionally, it modulates inflammatory pathways by reducing the expression of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(Phenylsulfanyl)butan-2-one: A closely related compound with similar biological activities.
Phenylsulfanyl derivatives: Other compounds containing the phenylsulfanyl group, such as phenylsulfanyl acetic acid and phenylsulfanyl propanol.
Uniqueness
4-(Phenylsulfanyl)-2-butanol is unique due to its specific structural features and the presence of both a phenylsulfanyl group and a butanol backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14OS |
---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
4-phenylsulfanylbutan-2-ol |
InChI |
InChI=1S/C10H14OS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
MUTZHABONRINHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCSC1=CC=CC=C1)O |
Origin of Product |
United States |
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